molecular formula C15H11Cl2FN4S B2701869 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 676244-32-9

3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2701869
CAS RN: 676244-32-9
M. Wt: 369.24
InChI Key: WYAQNECMVOWDGZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for developing new drugs. This compound has shown promising results in the treatment of cancer, bacterial infections, and fungal infections.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves the inhibition of specific enzymes and proteins in the targeted cells. This compound has been shown to inhibit the growth of cancer cells by targeting the DNA replication process. It also inhibits the growth of bacteria and fungi by targeting specific enzymes involved in their metabolic processes.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine in lab experiments is its high potency and specificity. This compound has a high affinity for the targeted enzymes and proteins, which makes it an effective tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine. One of the most significant directions is the development of new drugs based on this compound. Researchers can modify the structure of this compound to improve its potency and reduce its toxicity. Another direction is the study of the mechanism of action of this compound in more detail to understand its effects on specific enzymes and proteins. Additionally, researchers can explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a chemical compound with significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied. The future directions for research on this compound are promising, and it is expected to have a significant impact on the development of new drugs and the understanding of specific enzymes and proteins.

Synthesis Methods

The synthesis of 3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves the reaction of 2,4-dichlorophenylhydrazine with 2-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioacetic acid to obtain the final product.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN4S/c16-10-5-6-11(12(17)7-10)14-20-21-15(22(14)19)23-8-9-3-1-2-4-13(9)18/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAQNECMVOWDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine

CAS RN

676244-32-9
Record name 3-(2,4-DICHLOROPHENYL)-5-((2-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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